(4-Nitrobenzofuran-2-yl)methanamine

Catalog No.
S13663162
CAS No.
M.F
C9H8N2O3
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Nitrobenzofuran-2-yl)methanamine

Product Name

(4-Nitrobenzofuran-2-yl)methanamine

IUPAC Name

(4-nitro-1-benzofuran-2-yl)methanamine

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C9H8N2O3/c10-5-6-4-7-8(11(12)13)2-1-3-9(7)14-6/h1-4H,5,10H2

InChI Key

HRIMMEPRRLKGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(OC2=C1)CN)[N+](=O)[O-]

The compound (4-Nitrobenzofuran-2-yl)methanamine is an organic molecule characterized by the presence of a benzofuran moiety substituted with a nitro group at the 4-position and an amino group attached to a methylene bridge. This structure contributes to its unique chemical properties and potential biological activities. Benzofuran derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

Typical of amines and nitro compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine, potentially altering the compound's reactivity and biological profile.
  • Condensation Reactions: The presence of the amino group enables condensation reactions with carbonyl compounds, forming imines or other derivatives.

These reactions can be leveraged in synthetic pathways to create more complex structures or derivatives with enhanced properties.

Benzofuran derivatives, including (4-Nitrobenzofuran-2-yl)methanamine, have been studied for various biological activities:

  • Antioxidant Activity: Some studies have indicated that benzofuran compounds exhibit significant antioxidant properties, which can help mitigate oxidative stress-related diseases .
  • Anticancer Properties: Certain derivatives have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation, making them candidates for treating inflammatory diseases .

The exact biological activity of (4-Nitrobenzofuran-2-yl)methanamine may vary based on its specific interactions with biological targets.

The synthesis of (4-Nitrobenzofuran-2-yl)methanamine can be achieved through several methods:

  • Nitration of Benzofuran: Starting from benzofuran, nitration can introduce the nitro group at the 4-position using a mixture of concentrated nitric and sulfuric acids.
  • Mannich Reaction: The amino group can be introduced via a Mannich reaction involving formaldehyde and an amine in the presence of an acid catalyst.
  • Reduction of Nitro Compounds: Nitro groups can be reduced to amines using reducing agents such as iron filings or catalytic hydrogenation.

These methods allow for the efficient preparation of the compound while maintaining high yields and purity.

The unique structure of (4-Nitrobenzofuran-2-yl)methanamine lends itself to various applications:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug discovery for conditions like cancer and inflammation.
  • Chemical Probes: Its reactive functional groups make it suitable for use as a chemical probe in biochemical studies.
  • Material Science: Benzofuran derivatives are explored for their properties in organic electronics and photonic devices.

Interaction studies involving (4-Nitrobenzofuran-2-yl)methanamine focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigations into its role as an inhibitor of specific enzymes involved in cancer proliferation or inflammatory pathways.
  • Receptor Binding Studies: Assessing its affinity for receptors related to neurotransmission or other physiological processes.

Such studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with (4-Nitrobenzofuran-2-yl)methanamine, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Properties
5-NitrobenzofuranNitro group at position 5 instead of 4Enhanced electron-withdrawing effects
Benzofuran-2-carboxylic acidCarboxylic acid functional group at position 2Increased solubility and potential bioactivity
2-AminobenzofuranAmino group at position 2Different reactivity profile due to amino position
4-AminobenzofuranAmino group at position 4Potentially different biological activity

These comparisons highlight how slight variations in structure can lead to significant differences in reactivity and biological effects, underscoring the uniqueness of (4-Nitrobenzofuran-2-yl)methanamine within this class of compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.05349212 g/mol

Monoisotopic Mass

192.05349212 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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